molecular formula C17H16F2N4O3S B2615993 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,5-difluorobenzenesulfonamide CAS No. 2034399-34-1

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,5-difluorobenzenesulfonamide

Cat. No. B2615993
CAS RN: 2034399-34-1
M. Wt: 394.4
InChI Key: GBILDUCAARPSDY-HDJSIYSDSA-N
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Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,5-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H16F2N4O3S and its molecular weight is 394.4. The purity is usually 95%.
BenchChem offers high-quality N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,5-difluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,5-difluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

COX-2 Inhibitor Development

Research on sulfonamide derivatives has led to the development of selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom into certain sulfonamide compounds has been shown to preserve COX-2 potency while significantly increasing COX-1/COX-2 selectivity. This advancement has resulted in the identification of potent and selective COX-2 inhibitors like JTE-522, which is in phase II clinical trials for treating conditions such as rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Catalysis and Oxidation Studies

Sulfonamide-substituted iron phthalocyanines have been explored for their potential as oxidation catalysts. These compounds exhibit remarkable stability under oxidative conditions and have been utilized in the oxidation of olefins like cyclohexene, leading to the formation of allylic ketones. Such research opens up new pathways for the development of efficient and stable catalysts in synthetic chemistry (Işci et al., 2014).

Synthesis of Benzonitriles

The electrophilic cyanation of aryl and heteroaryl bromides using N-cyano-N-phenyl-p-methylbenzenesulfonamide demonstrates a benign approach for the synthesis of various benzonitriles. This methodology allows for the successful cyanation of electronically diverse and sterically demanding aryl bromides, including functionalized substrates, showcasing the versatility and efficiency of this synthetic route for producing pharmaceutical intermediates (Anbarasan et al., 2011).

Anticancer and Carbonic Anhydrase Inhibition

New dibenzenesulfonamides have been synthesized and shown to induce apoptosis and autophagy pathways in cancer cell lines, alongside exhibiting carbonic anhydrase inhibitory effects. Such compounds not only provide insights into novel anticancer strategies but also contribute to understanding the role of sulfonamides in modulating enzyme activity, offering potential leads for the development of cancer therapeutics (Gul et al., 2018).

Bacterial Biofilm Inhibition

Research on N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides has highlighted their potential in inhibiting bacterial biofilms. Certain synthesized molecules have shown effective inhibitory action against biofilms of Escherichia coli and Bacillus subtilis, presenting a new avenue for addressing bacterial resistance through biofilm disruption (Abbasi et al., 2020).

properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O3S/c18-11-7-12(19)9-15(8-11)27(24,25)23-13-1-3-14(4-2-13)26-17-16(10-20)21-5-6-22-17/h5-9,13-14,23H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBILDUCAARPSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC(=CC(=C2)F)F)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,5-difluorobenzenesulfonamide

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